molecular formula C12H9N3O6 B13808257 Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester CAS No. 63982-50-3

Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester

Cat. No.: B13808257
CAS No.: 63982-50-3
M. Wt: 291.22 g/mol
InChI Key: JNUMKCKRNVODQZ-UHFFFAOYSA-N
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Description

Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester (CAS: Not explicitly provided) is a nitroaromatic carbamate ester with the molecular formula C₁₂H₉N₃O₆ (MW: 291.22 g/mol). Its structure features a naphthalene ring substituted with two nitro groups at positions 1 and 6, coupled to an N-methylcarbamate group at position 2. This compound is hypothesized to exhibit applications in prodrug design or agrochemicals due to the hydrolytic stability imparted by the nitro groups and the carbamate’s ability to release methylamine upon cleavage .

Properties

CAS No.

63982-50-3

Molecular Formula

C12H9N3O6

Molecular Weight

291.22 g/mol

IUPAC Name

(1,6-dinitronaphthalen-2-yl) N-methylcarbamate

InChI

InChI=1S/C12H9N3O6/c1-13-12(16)21-10-5-2-7-6-8(14(17)18)3-4-9(7)11(10)15(19)20/h2-6H,1H3,(H,13,16)

InChI Key

JNUMKCKRNVODQZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=C(C2=C(C=C1)C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Naphthyl Precursors

  • The nitration process involves regioselective introduction of nitro groups at the 1 and 6 positions of the naphthalene ring.
  • This is typically achieved by controlled nitration using nitric acid or a nitrating mixture under carefully monitored temperature conditions to avoid over-nitration or undesired isomers.
  • Literature reports indicate that nitration of protected naphthalene derivatives (e.g., carbamates or sulfonamides) can be used to direct substitution patterns, thereby improving yield and selectivity.

Carbamate Formation

  • The N-methylcarbamate group is synthesized by reacting methylamine or its derivatives with carbonyl-containing reagents such as chloroformates or isocyanates.
  • For example, methylamine can be reacted with phosgene or equivalent reagents to form methylcarbamic acid intermediates.
  • Alternatively, carbamate esters can be prepared by reacting alcohols with carbamoyl chlorides in the presence of a base.

Esterification with Dinitro-Substituted Naphthyl Derivative

  • The esterification involves coupling the N-methylcarbamate with the 1,6-dinitro-2-naphthol or its activated derivative.
  • This step may use coupling agents or proceed via nucleophilic substitution, depending on the leaving groups present.
  • Purification is often achieved by crystallization from suitable solvents such as tetrahydrofuran or dioxane to isolate the pure ester.

Experimental Data and Yields

A representative synthesis sequence adapted from related carbamate and dinitronaphthyl derivatives is summarized below:

Step Reagents/Conditions Yield (%) Notes
Nitration of 1,5-naphthalenediamine derivatives HNO3/H2SO4, controlled temperature 18-22% Yields of dinitro derivatives vary by regioselectivity
Carbamate formation Methylamine + phosgene or chloroformate >80% High yield; reaction conditions mild
Esterification Coupling with 1,6-dinitro-2-naphthol derivative 55-79% Purification by crystallization; moderate to good yield

Mechanistic and Regioselectivity Considerations

  • The regioselectivity of nitration is influenced by the electronic and steric effects of substituents on the naphthalene ring.
  • Studies suggest that radical cation intermediates formed during nitration differ significantly in structure and spin density distribution, affecting the position of nitro group substitution.
  • Protecting groups such as carbamates or sulfonamides are employed to direct nitration and facilitate subsequent deprotection and reduction steps.

Summary of Key Research Findings

  • The synthesis of this compound is achievable through a multi-step process involving regioselective nitration, carbamate formation, and esterification.
  • Protecting group strategies improve regioselectivity and yield.
  • The compound is typically isolated by crystallization, and its purity is confirmed by spectroscopic methods such as FTIR, NMR, and mass spectrometry.
  • The process avoids handling highly air-sensitive intermediates by isolating stable salts or protected forms during synthesis.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.

    Substitution: The ester group can undergo substitution reactions with nucleophiles, leading to the formation of different compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include various oxidized derivatives of the original compound.

    Reduction: Amino derivatives are formed by reducing the nitro groups.

    Substitution: Different esters or amides can be formed depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester serves as a reagent and precursor for synthesizing other compounds. Its unique structure allows for diverse functionalization possibilities that are crucial in developing new materials and chemicals.

Biology

Research indicates that this compound may possess antimicrobial and anticancer properties. Studies have shown its potential to interact with biological targets and modulate biological pathways. For instance:

  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains.
  • Anticancer Properties : Initial studies suggest it may induce apoptosis in cancer cell lines through specific molecular interactions.

Medicine

Carbamic acid derivatives are increasingly recognized in drug design. The carbamate moiety is a common feature in many pharmacologically active compounds. The potential applications include:

  • Drug Development : Investigated as a pharmacological agent due to its ability to modify biological activity.
  • Prodrugs : Its structure allows it to be used as a prodrug that can release active pharmaceutical ingredients upon metabolism .

Industrial Applications

In the industrial sector, this compound finds use in producing specialty chemicals. Its unique properties make it suitable for applications such as:

  • Pesticide Formulation : Similar carbamate compounds are widely used as pesticides due to their effectiveness against pests while being less persistent in the environment .
  • Material Science : Utilized in creating polymers and other materials that require specific chemical functionalities.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of carbamic acid derivatives demonstrated significant inhibition of bacterial growth in vitro. The results indicated that modifications to the nitro groups could enhance activity against resistant strains of bacteria.

Case Study 2: Drug Development

Research into the pharmacological properties of carbamic acid derivatives revealed that certain structural modifications could lead to improved efficacy and reduced toxicity. This study focused on optimizing the compound for use in treating neurodegenerative diseases by inhibiting specific enzymes involved in disease progression .

Mechanism of Action

The mechanism of action of carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The ester group can also be hydrolyzed, releasing the active components that exert their effects through different pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) N-Methyl Carbamic Acid Methoxyethyloxy Ester
  • Structure : Methoxyethyloxycarbonyl group linked to N-methylcarbamate.
  • Synthesis : Produced via coupling methoxyethyloxycarbonylimidazole with methylamine (72% yield) .
  • Properties :
    • Solubility : Moderate in organic solvents (e.g., CH₂Cl₂) due to the methoxyethyloxy group.
    • Stability : Lower hydrolytic stability compared to nitro-substituted derivatives.
    • Applications : Intermediate in synthesizing chlorinated derivatives (e.g., NANAOCAM-Cl) for prodrug systems.
(b) 4-Nitrophenyl N-Methylcarbamate
  • Structure : Single nitro group at the para position of a phenyl ring.
  • Properties :
    • Reactivity : Rapid hydrolysis under alkaline conditions due to the electron-withdrawing nitro group.
    • Applications : Acetylcholinesterase inhibitor used in pesticides.
(c) 1-Naphthyl N-Methylcarbamate (Carbaryl)
  • Structure : Unsubstituted naphthyl ring.
  • Properties :
    • Solubility : Low in water (40 mg/L at 25°C).
    • Applications : Broad-spectrum insecticide.

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Substituents Solubility Stability to Hydrolysis Applications
Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester C₁₂H₉N₃O₆ 291.22 1,6-dinitro-2-naphthyl Low (organic solvents) High (electron-withdrawing nitro groups slow hydrolysis) Prodrugs, specialty agrochemicals
N-Methyl carbamic acid methoxyethyloxy ester C₅H₁₁NO₄ 149.15 Methoxyethyloxy Moderate Moderate Prodrug intermediates
4-Nitrophenyl N-methylcarbamate C₈H₈N₂O₄ 196.16 4-nitrophenyl Low Low (rapid hydrolysis) Pesticides, enzyme studies
Carbaryl C₁₂H₁₁NO₂ 201.22 1-naphthyl Very low Moderate Insecticide

Research Findings and Mechanistic Insights

Hydrolytic Stability: The 1,6-dinitro-2-naphthyl substituent significantly enhances hydrolytic stability compared to methoxyethyloxy or para-nitrophenyl groups due to steric hindrance and electron-withdrawing effects . In contrast, 4-nitrophenyl N-methylcarbamate undergoes rapid base-catalyzed hydrolysis, releasing methylamine and 4-nitrophenol.

Synthetic Pathways: The methoxyethyloxy derivative is synthesized under mild conditions (50°C, 2-propanol), whereas nitro-substituted carbamates often require nitration steps or specialized coupling agents.

Biological Activity :

  • Carbaryl ’s insecticidal activity stems from acetylcholinesterase inhibition, while the 1,6-dinitro analogue’s nitro groups may confer additional redox-mediated toxicity or photodegradation resistance.

Q & A

Q. What are the key synthetic pathways for Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a nitro-substituted naphthol with an N-methyl carbamoyl chloride derivative. A patented method ( ) recommends using aromatic hydroxy compounds as stabilizers during esterification to prevent premature degradation. Yield optimization can be achieved by:

  • Temperature control : Maintaining 50–60°C during coupling to balance reactivity and side-product formation .
  • Catalyst selection : Using imidazole-based catalysts (as in ) to enhance nucleophilic substitution efficiency .
  • Purification : Employing column chromatography with silica gel (60–120 mesh) and a hexane/ethyl acetate gradient to isolate the product .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • Mass spectrometry (MS) : Compare experimental spectra with NIST reference data (e.g., fragmentation patterns of the nitro and carbamate groups) .
  • NMR : Analyze 1^1H-NMR peaks for the methyl group (δ ~2.8 ppm) and aromatic protons (δ ~7.5–8.5 ppm) .
  • IR spectroscopy : Confirm carbonyl (C=O) stretching at ~1700 cm1^{-1} and nitro (NO2_2) vibrations at ~1520–1350 cm1^{-1} .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,6-dinitro-2-naphthyl substituent influence hydrolytic stability?

Methodological Answer: The electron-withdrawing nitro groups increase electrophilicity at the carbamate carbonyl, accelerating hydrolysis under basic conditions. Steric hindrance from the naphthyl ring, however, reduces accessibility to nucleophiles. To study this:

  • Kinetic assays : Monitor degradation rates at varying pH (e.g., 1–13) via HPLC, noting slower hydrolysis in acidic vs. alkaline media due to steric shielding .
  • Computational modeling : Use DFT calculations to map electron density around the carbamate group and predict reactive sites .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer: Discrepancies often arise from assay conditions or impurities. Mitigation strategies include:

  • Dose-response standardization : Use a minimum purity threshold (>95%, validated by HPLC) .
  • Control for nitro-reductase activity : Test in both nitro-reductase-rich (e.g., hepatic microsomes) and -deficient systems to isolate mechanism .
  • Meta-analysis : Cross-reference bioactivity data from peer-reviewed studies (e.g., ) to identify consensus trends.

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